molecular formula C19H15NO3 B12614586 2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran CAS No. 918429-41-1

2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran

Katalognummer: B12614586
CAS-Nummer: 918429-41-1
Molekulargewicht: 305.3 g/mol
InChI-Schlüssel: KQGPVARGZJEDNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran is an organic compound with a complex structure that includes a furan ring substituted with phenyl and nitroethenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 2-nitrobenzaldehyde reacts with 4-methylphenylacetonitrile in the presence of a base such as potassium hydroxide in ethanol . The reaction mixture is heated under reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran is unique due to its specific substitution pattern and the presence of both nitro and phenyl groups on the furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

918429-41-1

Molekularformel

C19H15NO3

Molekulargewicht

305.3 g/mol

IUPAC-Name

2-[2-(4-methylphenyl)-2-nitroethenyl]-5-phenylfuran

InChI

InChI=1S/C19H15NO3/c1-14-7-9-15(10-8-14)18(20(21)22)13-17-11-12-19(23-17)16-5-3-2-4-6-16/h2-13H,1H3

InChI-Schlüssel

KQGPVARGZJEDNG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=CC=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.